7-Chlorothieno[3,2-b]pyridine-2-carboxamide
Overview
Description
7-Chlorothieno[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that contains both a thieno and pyridine ring. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of the chlorine atom and the carboxamide group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[3,2-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-aminothiophene with chloroacetyl chloride, followed by cyclization with a suitable base to form the thieno[3,2-b]pyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chlorothieno[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-Chlorothieno[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7-Chlorothieno[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
7-Chlorothieno[3,2-b]pyridine: Lacks the carboxamide group but shares the thieno and pyridine rings.
Thieno[3,2-b]pyridine-2-carboxamide: Similar structure but without the chlorine atom.
7-Bromothieno[3,2-b]pyridine-2-carboxamide: Similar structure with a bromine atom instead of chlorine.
Uniqueness
7-Chlorothieno[3,2-b]pyridine-2-carboxamide is unique due to the presence of both the chlorine atom and the carboxamide group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate for the synthesis of diverse compounds with tailored properties.
Properties
IUPAC Name |
7-chlorothieno[3,2-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-4-1-2-11-5-3-6(8(10)12)13-7(4)5/h1-3H,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLYFSGHIBZPMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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